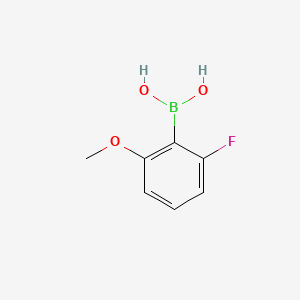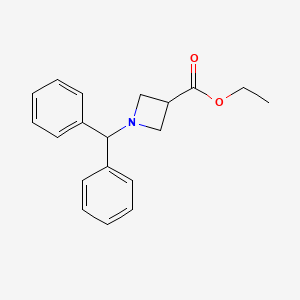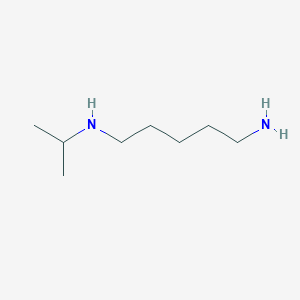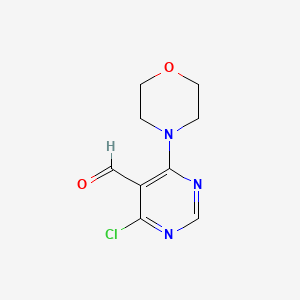
2,4,6-Tribromo-3-methoxyphenol
Übersicht
Beschreibung
2,4,6-Tribromo-3-methoxyphenol is a brominated derivative of phenol, characterized by the presence of three bromine atoms and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including its use as a fungicide, wood preservative, and intermediate in the preparation of flame retardants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Tribromo-3-methoxyphenol can be synthesized through the controlled bromination of 3-methoxyphenol. The reaction typically involves the use of elemental bromine in a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromo-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of partially or fully debrominated phenols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-3-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and flame retardants.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of flame retardants, fungicides, and wood preservatives.
Wirkmechanismus
The mechanism of action of 2,4,6-tribromo-3-methoxyphenol involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of enzyme activity. The bromine atoms and methoxy group play crucial roles in enhancing its antimicrobial properties by increasing its lipophilicity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: Lacks the methoxy group, making it less lipophilic and potentially less effective as an antimicrobial agent.
2,4-Dibromo-3-methoxyphenol: Contains fewer bromine atoms, which may reduce its reactivity and effectiveness.
4,6-Dibromo-5-methoxyresorcinol: Similar structure but different substitution pattern, affecting its chemical properties and applications.
Uniqueness
2,4,6-Tribromo-3-methoxyphenol stands out due to its unique combination of three bromine atoms and a methoxy group, which confer enhanced antimicrobial properties and versatility in chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
2,4,6-tribromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393499 | |
| Record name | 2,4,6-tribromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24967-79-1 | |
| Record name | 2,4,6-tribromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
![3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B1307390.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)
